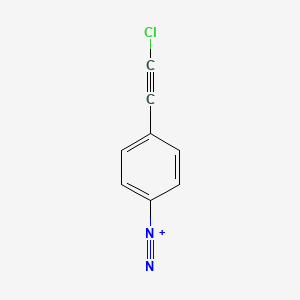
4-(Chloroethynyl)benzene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4ClN2+ It is a diazonium salt, which means it contains a diazonium group (-N2+) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Chloroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Chloroethynyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid such as hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
Diazotization Reaction: The 4-(Chloroethynyl)aniline is then treated with the freshly prepared nitrous acid in the presence of excess hydrochloric acid.
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process.
化学反応の分析
Types of Reactions
4-(Chloroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Acids and Bases: Used to control the pH and facilitate the diazotization and coupling reactions.
Major Products Formed
4-(Chloroethynyl)chlorobenzene: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
科学的研究の応用
4-(Chloroethynyl)benzene-1-diazonium has several applications in scientific research:
Synthetic Dyes: Used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functional materials with specific properties, such as conductive polymers and photoactive compounds.
作用機序
The mechanism of action of 4-(Chloroethynyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
類似化合物との比較
Similar Compounds
Benzenediazonium Chloride: A common diazonium salt used in similar substitution and coupling reactions.
4-(Bromoethynyl)benzene-1-diazonium: Similar to 4-(Chloroethynyl)benzene-1-diazonium but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both a chloro and an ethynyl group on the benzene ring, which can influence its reactivity and the types of products formed in its reactions. This combination of functional groups can lead to the formation of unique compounds with specific properties .
特性
CAS番号 |
919791-65-4 |
|---|---|
分子式 |
C8H4ClN2+ |
分子量 |
163.58 g/mol |
IUPAC名 |
4-(2-chloroethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4ClN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
InChIキー |
BJPYNLNADSJLOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CCl)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)


![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)


![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
